N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine Acetamiprid-N-desmethyl is a metabolite of the neonicotinoid insecticide, acetamiprid.

Brand Name: Vulcanchem
CAS No.: 190604-92-3
VCID: VC20932998
InChI: InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)
SMILES: CC(=NCC1=CN=C(C=C1)Cl)NC#N
Molecular Formula: C9H9ClN4
Molecular Weight: 208.65 g/mol

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

CAS No.: 190604-92-3

Cat. No.: VC20932998

Molecular Formula: C9H9ClN4

Molecular Weight: 208.65 g/mol

* For research use only. Not for human or veterinary use.

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine - 190604-92-3

Specification

CAS No. 190604-92-3
Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
IUPAC Name N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide
Standard InChI InChI=1S/C9H9ClN4/c1-7(14-6-11)12-4-8-2-3-9(10)13-5-8/h2-3,5H,4H2,1H3,(H,12,14)
Standard InChI Key AYEAUPRZTZWBBF-UHFFFAOYSA-N
SMILES CC(=NCC1=CN=C(C=C1)Cl)NC#N
Canonical SMILES CC(=NCC1=CN=C(C=C1)Cl)NC#N

Introduction

Chemical Properties and Structure

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is characterized by the molecular formula C9H9ClN4 with a molecular weight of 208.65 g/mol . It is structurally related to acetamiprid but lacks a methyl group, hence the designation "N-desmethyl." This compound represents an important metabolic transformation product of the parent neonicotinoid.

Physical and Chemical Characteristics

The compound exists as a solid at room temperature with specific physical properties summarized in Table 1.
Table 1: Physical and Chemical Properties of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine

PropertyValue
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
CAS Number190604-92-3
Storage ConditionsRoom temperature
Product FamilyBioactive Small Molecules
Chemical ClassificationAcetamipride-Metabolite (IM-2-1)

Nomenclature and Synonyms

This compound is known by several synonyms in scientific literature and commercial catalogs, reflecting its relationship to acetamiprid and its chemical structure:

  • N-desmethyl-acetamiprid

  • Acetamipride-D-desmethyl

  • IM-2-1

  • N'-[(6-chloropyridin-3-yl)methyl]-N-cyanoethanimidamide

  • (E)-N-((6-Chloropyridin-3-yl)methyl)-N'-cyanoacetimidamide

Metabolic Origin and Pathway

Relationship to Acetamiprid

N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine is formed through the N-demethylation of acetamiprid, a process that represents a primary metabolic pathway for neonicotinoid insecticides in both plants and animals . This metabolic transformation occurs via oxidative demethylation, likely mediated by cytochrome P450 enzymes.

Metabolic Pathway in Plants

Research has demonstrated that neonicotinoids undergo significant metabolism in plants, including tea leaves. The metabolism involves multiple pathways including oxidation (N-demethylation), reduction, hydrolysis, dehydrogenation, and N-acetylation . Studies have shown significant correlation between acetamiprid and its metabolite N-desmethyl-acetamiprid in bottled green-tea beverages, suggesting active metabolism in tea plants .

Analytical Detection Methods

Chromatographic Analysis

The primary method for detecting N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine in biological and environmental samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity for quantifying this metabolite at trace levels.
A typical analytical protocol involves:

  • Sample extraction using appropriate solvents

  • Clean-up procedures to eliminate interfering substances

  • LC-MS/MS analysis using positive electrospray ionization

  • Quantification using calibration standards

Reference Standards

Commercial analytical standards of N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine are available from several suppliers:

  • As PESTANAL® analytical standard solutions (typically 100 μg/mL)

  • As certified reference materials for environmental analysis

  • As isotopically labeled standards (13C2, 15N) for precise quantification

Biological Significance and Health Effects

Clinical Findings and Symptoms Association

A significant case-control study investigated the relationship between urinary N-desmethyl-acetamiprid and specific symptoms in humans. The study collected urine samples from symptomatic patients and non-symptomatic volunteers and analyzed them for neonicotinoid metabolites .
Table 2: Detection Frequency and Concentration of N-desmethyl-acetamiprid in Different Study Groups

Study GroupDetection Frequency (%)Maximum Concentration (ppb)
Typical Symptomatic Group (TSG)47.46.0
Atypical Symptomatic Group (ASG)12.54.4
Non-Symptomatic Group (NSG)6.02.2
The typical symptomatic group exhibited a constellation of symptoms including:
  • Recent memory loss

  • Finger tremor

  • Headache

  • General fatigue

  • Palpitation/chest pain

  • Abdominal pain

  • Muscle pain/weakness/spasm

  • Cough

Statistical Association

The study found that detection of N-desmethyl-acetamiprid was associated with significantly increased prevalence of the symptoms, with an odds ratio of 14 (95% confidence interval: 3.5–57) . This strong statistical association suggests that this metabolite could serve as a biomarker for exposure to acetamiprid with potential clinical relevance.

Environmental Occurrence and Exposure Routes

Food and Beverage Contamination

Research has detected N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine in commercially available bottled green-tea beverages in Japan. The compound was found in 74% of samples tested with a median concentration of 0.07 ng/mL . This finding is significant as it represents a potential dietary exposure route for the general population.
Table 3: Concentration of N-desmethyl-acetamiprid in Bottled Green-Tea Beverages

BrandDetection FrequencyConcentration Range (ng/mL)Significance
Brand ALowerLowerp < 0.01
Brand BHigherHigherp < 0.01
The study observed significant correlation between the concentration of acetamiprid and its metabolite N-desmethyl-acetamiprid in the beverages, suggesting that the metabolite is formed during plant growth or processing .

Environmental Persistence

Toxicological Properties

Neurotoxicity Mechanism

Like its parent compound, N-(6-Chloro-3-pyridylmethyl)-N'-cyano-acetamidine exhibits nicotinic properties on nicotinic acetylcholine receptors (nAChRs) . The metabolite retains some of the key structural features responsible for binding to these receptors, potentially explaining its biological activity and associated symptoms.
The compound's potential neurotoxicity is supported by the clinical findings associating its presence with neurological symptoms such as memory loss and finger tremor . The nicotinic action may explain the diversity of symptoms observed in exposed individuals, as acetylcholine receptors are widely distributed throughout the peripheral and central nervous systems.

Future Research Directions

Biomonitoring and Exposure Assessment

Further research is needed to establish baseline exposure levels in various populations and to determine the relationship between external exposure to acetamiprid and internal dose metrics based on N-desmethyl-acetamiprid levels in urine. Such studies would benefit from standardized analytical methods and certified reference materials .

Toxicological Characterization

Despite the emerging evidence linking N-desmethyl-acetamiprid to neurological symptoms, comprehensive toxicological characterization of this metabolite is still lacking. Future studies should address:

  • Detailed dose-response relationships

  • Mechanisms of neurotoxicity

  • Long-term effects of chronic low-dose exposure

  • Potential developmental effects

  • Comparative toxicity to the parent compound acetamiprid

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